3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid
Description
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is a halogenated aromatic carboxylic acid characterized by a 4-hydroxyphenyl ring substituted with iodine atoms at the 3 and 5 positions, coupled with a branched 3-methylbutanoic acid chain. This structure confers unique physicochemical properties, including high molecular weight (estimated ~494.06 g/mol based on analogous compounds) and lipophilicity due to the iodine substituents and alkyl chain .
Properties
Molecular Formula |
C11H12I2O3 |
|---|---|
Molecular Weight |
446.02 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12I2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15) |
InChI Key |
JWSWOCMECQWTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C(=C1)I)O)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Hydroxyphenyl Precursors
One classical approach involves starting from 4-hydroxyphenyl derivatives and performing electrophilic aromatic substitution to introduce iodine atoms selectively at the 3 and 5 positions.
- Reagents and Conditions : Iodine or iodine monochloride in the presence of oxidizing agents (e.g., iodic acid or nitric acid) under acidic conditions.
- Challenges : Controlling diiodination without over-iodination or side reactions; maintaining the integrity of the hydroxy group.
- Outcome : Formation of 4-hydroxy-3,5-diiodophenyl intermediates suitable for further functionalization.
Synthesis via Protected Intermediates and Coupling Reactions
- Protection of the hydroxy group (e.g., as methyl ether or silyl ether) to prevent side reactions during iodination or side chain introduction.
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form amide or ester linkages if the synthetic route involves peptide-like coupling steps.
- Solid-phase synthesis techniques have been reported for related iodinated aromatic amino acid derivatives, involving cycles of protection, coupling, and deprotection to build complex molecules with high purity and yield.
Example from Patent Literature
A Belgian patent (BE509935A) describes preparation methods for iodinated hydroxyphenylpropanoic acids, which are structurally related to 3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid. The patent outlines:
Alternative Synthetic Routes
- Use of amino acid lipid conjugates involving 3-(4-hydroxy-3,5-diiodophenyl) derivatives as intermediates for drug delivery systems, indicating the compound’s utility and synthetic accessibility via lipidation and amino acid coupling.
- Methyl ester derivatives of iodinated hydroxyphenylpropanoic acids (e.g., methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate) have been synthesized as intermediates, suggesting esterification as a key step in preparation.
Data Table: Summary of Preparation Methods
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the aromatic ring and the integrity of the side chain.
- Mass spectrometry and elemental analysis verify the incorporation of iodine atoms and molecular weight consistency (approx. 417.97 g/mol).
- Purity and identity are typically confirmed by chromatographic methods (HPLC) and melting point analysis.
- The compound’s stability is influenced by the hydroxy group and iodine substituents, requiring storage under inert atmosphere and low temperature to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid, while reduction can produce a deiodinated derivative.
Scientific Research Applications
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a thyroid hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a thyroid hormone analog, it binds to thyroid hormone receptors, modulating gene expression and influencing metabolic processes. The presence of iodine atoms enhances its affinity for these receptors, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
*Estimated based on Iodoalphionic acid’s molecular weight (C₁₅H₁₂I₂O₃ = 494.06 g/mol) with adjustment for the shorter chain.
Key Observations:
Backbone Variability: The target compound’s 3-methylbutanoic acid chain distinguishes it from Iodoalphionic acid’s 2-phenylpropanoic acid and 3,5-diiodotyrosine’s amino acid structure. This branching may enhance lipophilicity compared to straight-chain analogs . Tyrosine derivatives (e.g., 3,5-diiodo-L-tyrosine) feature an α-amino group critical for biological activity, such as thyroid hormone synthesis, whereas the target compound lacks this functionality .
For example, Iodoalphionic acid’s iodine atoms were historically exploited for X-ray contrast imaging .
Solubility and Salt Formation: The sodium salt of Iodoalphionic acid (Sodium Iodoalphionate) demonstrates how carboxylate salts improve aqueous solubility for diagnostic applications . The target compound’s free carboxylic acid group may similarly allow salt formation for enhanced bioavailability.
Functional and Pharmacological Differences
- Iodoalphionic Acid: Used as a cholecystographic agent due to its selective biliary excretion, a property linked to its phenylpropanoic acid chain and iodinated aromatic core .
- 3,5-Diiodo-L-tyrosine: A precursor in thyroxine (T4) synthesis, leveraging its amino acid structure for incorporation into thyroglobulin .
- A ligand for studying iodine-containing biomolecules.
Physicochemical Data and Trends
*Estimates based on structural analogs.
Biological Activity
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid (often referred to as a thyroid hormone analog) has garnered attention in the scientific community due to its potential biological activities. This article explores its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a diiodophenyl moiety with a hydroxyl group and a methylbutanoic acid side chain. Its structural uniqueness contributes to its interactions with biological systems, particularly as a thyroid hormone analog.
As a thyroid hormone analog, 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid interacts with thyroid hormone receptors (TRs). This interaction modulates gene expression and influences metabolic processes. The iodine atoms in its structure enhance binding affinity to TRs, leading to significant biological effects such as:
- Gene Regulation : Modulation of genes involved in metabolism.
- Metabolic Influence : Impact on energy expenditure and thermogenesis.
1. Thyroid Hormone Activity
Research indicates that this compound mimics thyroid hormones, potentially influencing metabolic pathways. It has been studied for its ability to stimulate or inhibit various physiological functions associated with thyroid hormones.
2. Antioxidant Properties
Studies have shown that the compound exhibits antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
3. Antimicrobial Effects
Preliminary investigations suggest antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
Case Studies and Experimental Data
A series of studies have been conducted to elucidate the biological activities of this compound:
Toxicological Profile
In silico studies have raised concerns regarding the toxicological profile of related compounds. The potential for adverse effects such as reproductive dysfunction and neurotoxicity has been noted, necessitating further investigation into safety profiles before therapeutic applications can be fully realized .
Comparative Analysis with Similar Compounds
The compound can be compared with other thyroid hormone analogs and related structures:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | Shorter side chain | Less potent as TR analog compared to the target compound. |
| 3-(4-Hydroxy-3,5-diiodophenyl)lactate | Contains a lactate group | Different metabolic pathway involvement. |
| 3,3’-Diiodo-L-thyronine | Different iodine positioning | Established therapeutic use in thyroid disorders. |
Future Directions
Further research is warranted to explore the therapeutic potential of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid. Key areas for future investigation include:
- Clinical Trials : To assess efficacy and safety in human subjects.
- Mechanistic Studies : To clarify pathways involved in its biological activity.
- Toxicology Assessments : To ensure safe application in medical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
